

The Discovery and Development of XL765 (SAR245409): A Dual PI3K/mTOR Inhibitor

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Compound of Interest

Compound Name: XL765

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

XL765, also known as SAR245409 and Voxelisib, is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention.[5][6] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of **XL765**, with a focus on its mechanism of action, key experimental data, and relevant protocols.

Introduction: Targeting the PI3K/mTOR Pathway

The PI3K/AKT/mTOR pathway is one of the most commonly activated signaling pathways in human cancers, driven by genetic alterations such as mutations in PIK3CA, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases.[7][8] Activation of this pathway promotes cell proliferation and survival, and has been implicated in resistance to chemotherapy and radiotherapy.[2][9]

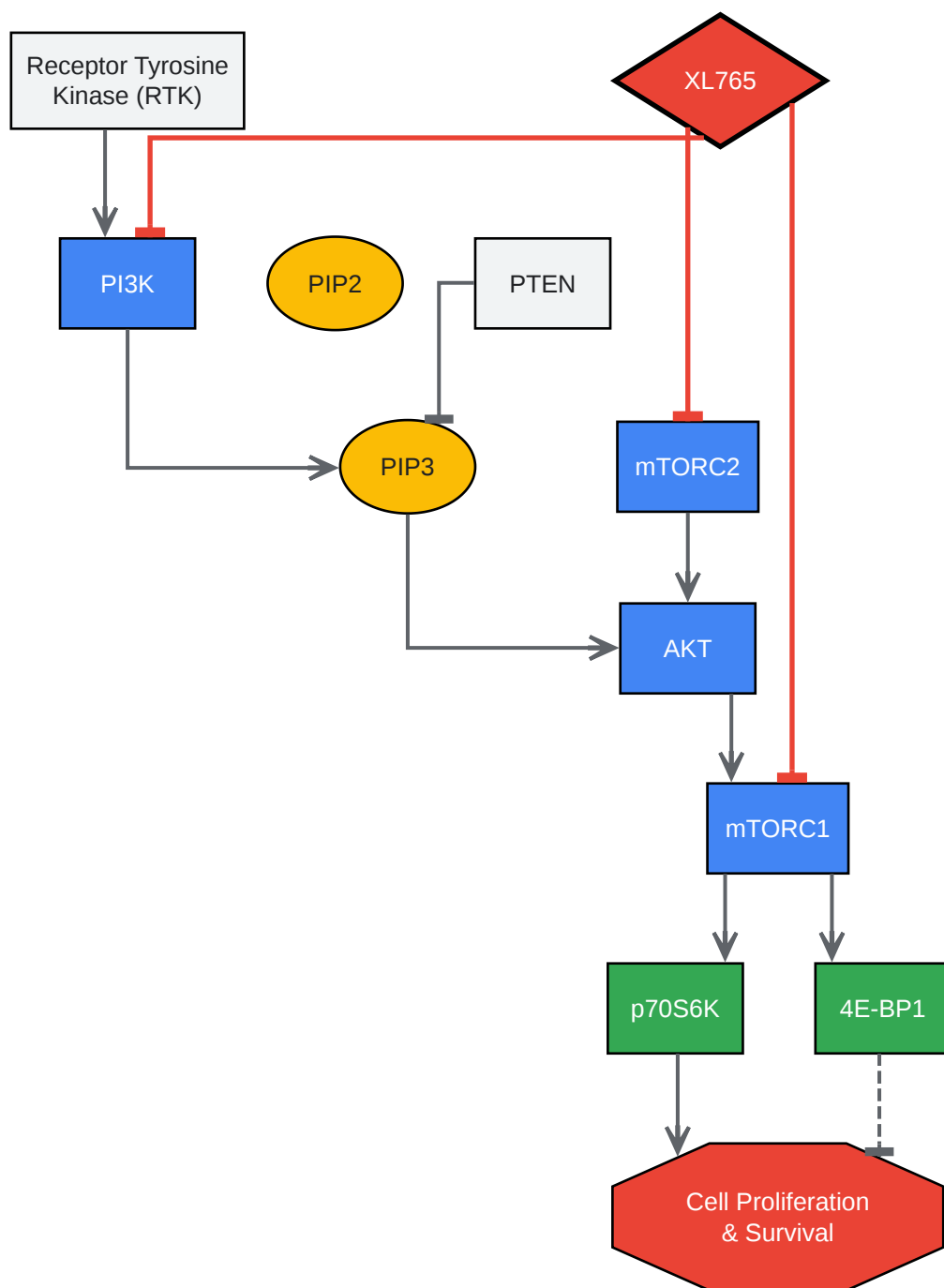
XL765 was developed by Exelixis and later licensed to Sanofi as a pyridopyrimidinone derivative that potently and selectively inhibits all Class I PI3K isoforms (α , β , γ , and δ) and

mTOR.[10][11] By targeting both PI3K and mTOR, **XL765** offers the potential for a more complete and durable inhibition of the pathway compared to agents that target a single kinase. This dual inhibition may circumvent the feedback activation of AKT that can occur with mTOR-only inhibitors.[12][13]

Mechanism of Action

XL765 is an ATP-competitive inhibitor that binds to the kinase domains of PI3K and mTOR, preventing the phosphorylation of their respective substrates.[13] Inhibition of PI3K blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors like AKT.[3][14] By also inhibiting mTOR, **XL765** directly blocks the activity of both mTORC1 and mTORC2 complexes, which regulate protein synthesis, cell growth, and survival.[13]

The dual inhibition of PI3K and mTOR by **XL765** leads to a robust downstream blockade, as evidenced by the reduced phosphorylation of key pathway components such as AKT, S6 kinase (S6K), ribosomal protein S6 (S6), and 4E-BP1.[10][12]



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Figure 1: Simplified PI3K/mTOR signaling pathway and the inhibitory action of **XL765**.

Preclinical Development In Vitro Potency

XL765 demonstrated potent inhibition of Class I PI3K isoforms and mTOR in biochemical assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

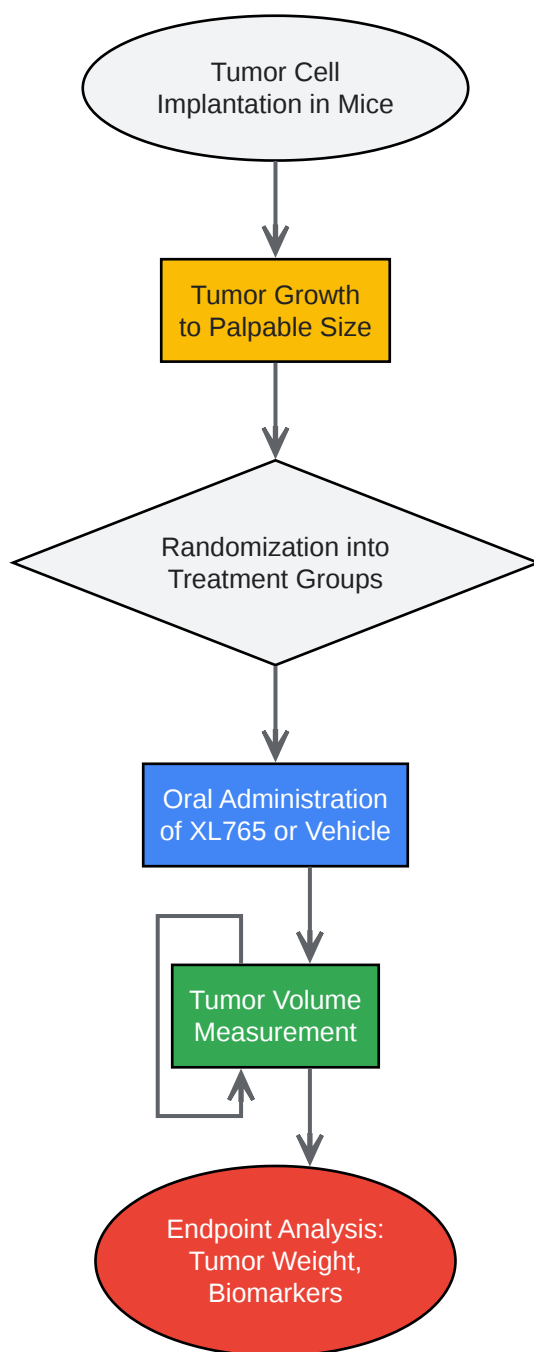
Target	IC ₅₀ (nM)
p110α	39[15]
p110β	113[15]
p110γ	9[15]
p110δ	43[15]
mTOR	157[15]
DNA-PK	150[15]

Table 1: In vitro inhibitory activity of XL765 against PI3K isoforms and mTOR.

In cellular assays, **XL765** effectively inhibited the proliferation of various cancer cell lines, with superior activity compared to selective PI3K or mTOR inhibitors alone.[15][16] This effect was associated with the induction of apoptosis.[15]

In Vivo Efficacy in Xenograft Models

Oral administration of **XL765** led to significant tumor growth inhibition in multiple human tumor xenograft models, including breast, lung, prostate, and glioblastoma.[10][12][15] In these models, **XL765** demonstrated dose-dependent inhibition of PI3K and mTOR signaling, as measured by the phosphorylation of downstream effectors.[10] The antitumor activity was associated with antiproliferative, antiangiogenic, and proapoptotic effects.[10] For instance, in a BxPC-3 pancreatic cancer xenograft model, the combination of **XL765** with chloroquine resulted in significant tumor growth inhibition.[15]



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Figure 2: Generalized workflow for preclinical xenograft studies of **XL765**.

Clinical Development

Phase I Clinical Trials

The first-in-human Phase I study of **XL765** (SAR245409) evaluated its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors.[13][17] The study established the maximum tolerated doses (MTDs) at 50 mg twice daily and 90 mg once daily.[17] The most common treatment-related adverse events were nausea, diarrhea, vomiting, and decreased appetite.[17]

Pharmacodynamic analyses in patient tumor biopsies, skin, and hair sheath cells demonstrated dose-dependent inhibition of the PI3K/mTOR pathway, confirming target engagement in humans.[13] Reductions of 80-90% in the phosphorylation of AKT, 4EBP1, and S6 were observed. While no complete or partial responses were observed, stable disease was achieved in a significant portion of patients.[17][18]

Parameter	Value
MTD (BID)	50 mg[17]
MTD (QD)	90 mg[17]
Plasma Half-Life	2.96 - 7.52 hours[17]
Common AEs	Nausea, Diarrhea, Vomiting[17]
Best Response	Stable Disease (48% of evaluable patients)[17]

Table 2: Summary of Phase I clinical trial results for XL765.

Phase II Clinical Trials

XL765 has been evaluated in Phase II trials for various malignancies, including non-Hodgkin lymphoma (NHL), chronic lymphocytic leukemia (CLL), and high-grade glioma.[8][9][19] In a study of patients with relapsed or refractory NHL or CLL, vixtalisib (**XL765**) at 50 mg twice daily showed clinical activity.[19] Combination studies, such as with temozolomide for high-grade glioma, have also been explored to leverage the potential of **XL765** to sensitize tumors to other anticancer therapies.[8]

Experimental Protocols

Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation

Objective: To assess the pharmacodynamic effects of **XL765** on the PI3K/mTOR signaling pathway in cells or tissues.

- **Sample Preparation:** Treat cells with desired concentrations of **XL765** for specified durations. For tissue samples (e.g., tumor biopsies), homogenize in lysis buffer.
- **Protein Quantification:** Determine protein concentration using a BCA or Bradford assay.
- **SDS-PAGE:** Separate 20-40 µg of protein lysate on a polyacrylamide gel.
- **Protein Transfer:** Transfer separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT, AKT, p-S6, S6, p-4EBP1, 4E-BP1) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay

Objective: To determine the effect of **XL765** on the proliferation and viability of cancer cell lines.

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
- **Drug Treatment:** Treat cells with a serial dilution of **XL765** for 48-72 hours.

- Viability Assessment: Add a viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., CellTiter-Blue) to each well.
- Incubation: Incubate for 1-4 hours according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
- Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC50 value.

Conclusion

XL765 (SAR245409) is a potent dual inhibitor of PI3K and mTOR that has demonstrated significant preclinical activity and target engagement in early-phase clinical trials. Its ability to comprehensively block a key oncogenic signaling pathway provides a strong rationale for its continued investigation, both as a single agent and in combination with other anticancer therapies. The data summarized in this guide highlight the scientific foundation for the development of **XL765** and provide a resource for researchers in the field of targeted cancer therapy.

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